molecular formula C11H10N2O2S B13547659 Methyl 3-(2-aminothiazol-4-yl)benzoate

Methyl 3-(2-aminothiazol-4-yl)benzoate

Cat. No.: B13547659
M. Wt: 234.28 g/mol
InChI Key: DKNFFLRDWGIADF-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminothiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-aminothiazol-4-yl)benzoate typically involves the reaction of 2-aminothiazole with methyl 3-bromobenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-aminothiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminothiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with cell wall synthesis and protein function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl ester group also adds to its distinct properties compared to other thiazole derivatives .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-3-7(5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13)

InChI Key

DKNFFLRDWGIADF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CSC(=N2)N

Origin of Product

United States

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